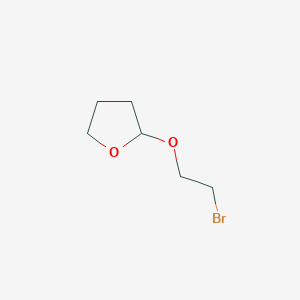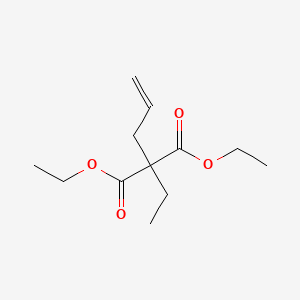
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to an ethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the attachment of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Starting from precursors like hydrazines and nitriles to form the triazole ring.
Amine Introduction: Subsequent introduction of the ethanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Utilizing large reactors for the cyclization and amine introduction steps.
Continuous Flow Processes: For more efficient and scalable production, continuous flow methods may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the triazole ring or the ethanamine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Reduced forms of the triazole or ethanamine group.
Substitution Products: Substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(4H-1,2,4-triazol-3-yl)propanamine: Similar structure with a propanamine group instead of ethanamine.
(1S)-1-(4H-1,2,4-triazol-3-yl)methanamine: Similar structure with a methanamine group.
Uniqueness
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is unique due to its specific combination of the triazole ring and ethanamine group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C4H8N4 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
IMLWJUNNDJGOPB-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C1=NC=NN1)N |
Kanonische SMILES |
CC(C1=NC=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B8657276.png)




![1H-Benzo[d]imidazol-4-amine hydrochloride](/img/structure/B8657314.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
